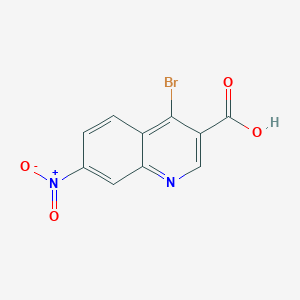
4-Bromo-7-nitroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-7-nitroquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C10H5BrN2O4. It is a derivative of quinoline, which is known for its wide range of applications in medicinal and industrial chemistry. The presence of bromine and nitro groups in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-nitroquinoline-3-carboxylic acid typically involves the nitration of 4-bromoquinoline-3-carboxylic acid. The nitration reaction is carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 7-position of the quinoline ring. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-nitroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon or sodium dithionite in aqueous solution.
Coupling Reactions: Palladium catalysts with boronic acids in the presence of a base like potassium carbonate
Major Products Formed
Amino Derivatives: From the reduction of the nitro group.
Substituted Quinoline Derivatives: From nucleophilic substitution and coupling reactions
Scientific Research Applications
4-Bromo-7-nitroquinoline-3-carboxylic acid is used in various scientific research applications, including:
Medicinal Chemistry: As an intermediate in the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Biological Studies: As a probe to study enzyme activities and protein interactions due to its ability to form stable complexes with biological molecules.
Material Science: In the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties
Mechanism of Action
The mechanism of action of 4-Bromo-7-nitroquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to inhibition of enzyme activity or alteration of protein function. The bromine atom can also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-nitroquinoline-3-carboxylic acid
- 4-Fluoro-7-nitroquinoline-3-carboxylic acid
- 4-Iodo-7-nitroquinoline-3-carboxylic acid
Uniqueness
4-Bromo-7-nitroquinoline-3-carboxylic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and electronic properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and polarizability make it particularly suitable for specific synthetic applications and biological interactions .
Properties
CAS No. |
1378260-40-2 |
|---|---|
Molecular Formula |
C10H5BrN2O4 |
Molecular Weight |
297.06 g/mol |
IUPAC Name |
4-bromo-7-nitroquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H5BrN2O4/c11-9-6-2-1-5(13(16)17)3-8(6)12-4-7(9)10(14)15/h1-4H,(H,14,15) |
InChI Key |
RNEURQURSCOFRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1[N+](=O)[O-])C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















